molecular formula C18H19N3O2 B5485219 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B5485219
M. Wt: 309.4 g/mol
InChI Key: SUDCSVVOHPAOBS-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidine ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Pyridine Moiety: This can be done through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: This is typically achieved through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or phenyl rings, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine moieties may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:

    1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a pyridine moiety at a different position, which may affect its reactivity and binding properties.

    1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Another structural isomer with potential differences in biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-5-6-16(8-13(12)2)21-11-14(9-17(21)22)18(23)20-15-4-3-7-19-10-15/h3-8,10,14H,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDCSVVOHPAOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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